molecular formula C15H14F3N B12601782 N-Benzyl-N-methyl-4-(trifluoromethyl)aniline CAS No. 894085-94-0

N-Benzyl-N-methyl-4-(trifluoromethyl)aniline

Cat. No.: B12601782
CAS No.: 894085-94-0
M. Wt: 265.27 g/mol
InChI Key: FBBJJLRYRVLCDA-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N. It is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-methyl-4-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of N-methyl-4-(trifluoromethyl)aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce methyl-substituted anilines.

Scientific Research Applications

N-Benzyl-N-methyl-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Industry: The compound is utilized in the production of agrochemicals and high-performance materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(trifluoromethyl)aniline
  • N-Benzyl-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

N-Benzyl-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atom, along with the trifluoromethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

894085-94-0

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

N-benzyl-N-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C15H14F3N/c1-19(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(16,17)18/h2-10H,11H2,1H3

InChI Key

FBBJJLRYRVLCDA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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